Ethyl 6-methyl-3-oxonon-8-enoate

Description

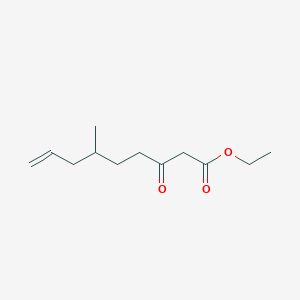

Ethyl 6-methyl-3-oxonon-8-enoate is a branched-chain ethyl ester characterized by a ketone group at position 3, a methyl substituent at position 6, and an unsaturated double bond at position 8 of the nonanoate backbone. The presence of the 3-oxo group suggests reactivity toward nucleophilic attack, a feature exploited in synthetic organic chemistry for constructing heterocyclic frameworks or functionalized intermediates . Structural elucidation of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and molecular modeling .

Properties

CAS No. |

918150-73-9 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 6-methyl-3-oxonon-8-enoate |

InChI |

InChI=1S/C12H20O3/c1-4-6-10(3)7-8-11(13)9-12(14)15-5-2/h4,10H,1,5-9H2,2-3H3 |

InChI Key |

UAIFFVZLOGSPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CCC(C)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-3-oxonon-8-enoate can be synthesized through several methods. One common approach involves the esterification of 6-methyl-3-oxonon-8-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxonon-8-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: 6-methyl-3-oxonon-8-enoic acid.

Reduction: 6-methyl-3-hydroxynon-8-enoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-3-oxonon-8-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-oxonon-8-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

Ethyl 6-methyl-3-oxonon-8-enoate shares functional similarities with esters and ketones reported in the literature. Key comparisons include:

- Ester Group Influence: Ethyl esters generally exhibit higher hydrophobicity compared to methyl esters, influencing solubility and bioavailability. For instance, methyl esters (e.g., Methyl 2-benzoylamino-3-oxobutanoate) are more polar, favoring aqueous-phase reactions, while ethyl esters like the target compound may partition into lipid-rich environments .

- 3-Oxo Reactivity: The ketone group at position 3 enables condensation reactions with amines or hydrazines, a trait shared with Methyl 2-benzoylamino-3-oxobutanoate, which forms enamine derivatives under reflux with aromatic amines .

Bioactivity and Natural Occurrence

However, ethyl acetate extracts of these spices contain structurally related esters and terpenoids with demonstrated antifungal activity. For example, ginger extracts inhibit fungal pathogens like Fusarium oxysporum, suggesting that ethyl esters with unsaturated chains may contribute to bioactivity . Natural analogs of the target compound, if present in such extracts, could share similar mechanisms of action, though this requires experimental validation.

Biological Activity

Ethyl 6-methyl-3-oxonon-8-enoate, a compound with significant potential in various biological applications, has garnered attention in recent research due to its unique structural features and biological properties. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a keto group and an alkene, contributing to its reactivity and biological interactions. Its molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Use of appropriate β-ketoesters and alkyl halides.

- Reaction Conditions : Conducted under basic conditions using sodium hydride or lithium diisopropylamide.

- Purification : The product is purified through techniques such as distillation or recrystallization.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5 µg/ml | 10 µg/ml |

| Escherichia coli | 7 µg/ml | 15 µg/ml |

Cytotoxicity Studies

Cytotoxic evaluations have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, in a study involving human breast cancer cells (MCF-7), the compound showed significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| Normal Fibroblasts | >50 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. Results indicated a strong correlation between concentration and inhibition rate.

- Cytotoxicity in Cancer Research : In a clinical trial assessing new anticancer agents, this compound was administered to patients with resistant tumors. Preliminary results suggested a reduction in tumor size in several cases, warranting further investigation into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.